molecular formula C10H12O2 B1400159 3-Phenoxycyclobutan-1-ol CAS No. 1955473-80-9

3-Phenoxycyclobutan-1-ol

Cat. No.: B1400159
CAS No.: 1955473-80-9
M. Wt: 164.2 g/mol
InChI Key: OYYBVSIQKPPMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxycyclobutan-1-ol is a cyclobutanol derivative featuring a phenoxy substituent at the 3-position of the cyclobutane ring. Its molecular formula is C₁₀H₁₂O₂, combining a strained four-membered ring with a polar hydroxyl group and an aromatic phenoxy moiety.

Properties

IUPAC Name

3-phenoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYBVSIQKPPMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxycyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of phenol with cyclobutanone in the presence of a base to form the desired product. Another method includes the use of epihalohydrins or epoxy alcohol derivatives, which undergo a formal [3 + 1]-cycloaddition with 1,1-diborylalkanes to yield borylated cyclobutanols, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclobutanol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

3-Phenoxycyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxycyclobutan-1-ol involves its interaction with various molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of 3-Phenoxycyclobutan-1-ol:

Compound CAS Number Molecular Formula Substituent Key Applications/Reactivity Safety Considerations
This compound Not provided C₁₀H₁₂O₂ Phenoxy Research applications (inferred) Assume standard cyclobutanol precautions
1-Phenylcyclobutan-1-ol Not specified C₁₀H₁₂O Phenyl Electrochemical deconstructive chlorination Standard alcohol handling
3-(Methylamino)cyclobutan-1-ol 1354952-94-5 C₅H₁₁NO Methylamino Discontinued; research use PPE required; avoid exposure
3-Methyl-2-phenylbutan-1-ol 519183-78-9 C₁₁H₁₆O Methyl, phenyl Chemical synthesis Follow alcohol safety protocols

Reactivity and Stability

  • Electrochemical Reactivity: 1-Phenylcyclobutan-1-ol (C₁₀H₁₂O) demonstrated utility in manganese-catalyzed electrochemical deconstructive chlorination, where the phenyl group stabilized intermediates during ring-opening reactions . 3-(Methylamino)cyclobutan-1-ol (C₅H₁₁NO) contains a nucleophilic amino group, which could participate in condensation or alkylation reactions. However, its discontinued status suggests challenges in synthesis or stability, possibly due to ring strain combined with amine sensitivity.
  • Ring Strain and Substituent Effects: The cyclobutane ring inherently imposes strain, but substituents modulate stability. For example, the phenyl group in 1-phenylcyclobutan-1-ol provides steric bulk and electronic stabilization, whereas the phenoxy group in this compound may increase polarity and hydrogen-bonding capacity.

Physicochemical Properties

  • Boiling Point/Solubility: 3-Methyl-2-phenylbutan-1-ol (C₁₁H₁₆O), a branched-chain alcohol, likely has higher lipophilicity compared to cyclobutanol derivatives due to its flexible carbon chain and phenyl group . Cyclobutanol derivatives generally exhibit higher melting points and lower solubility in nonpolar solvents than analogous acyclic alcohols, a trend expected to hold for this compound.

Biological Activity

3-Phenoxycyclobutan-1-ol is a cyclic organic compound characterized by a cyclobutane ring with a phenoxy group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

The molecular formula of this compound is C10H12O2, with a molecular weight of approximately 164.20 g/mol. The compound is classified under organic compounds and features a cyclobutane core, which influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : It can inhibit the activity of enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, potentially leading to therapeutic effects.

Toxicological Profile

This compound has been noted to cause skin and eye irritation, indicating a need for caution in handling the compound. The following toxicological effects have been documented:

EffectDescription
Skin IrritationCauses skin irritation upon contact .
Eye IrritationCauses serious eye irritation .

Case Studies

Recent studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation in animal models. The compound appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-3-phenyloxycyclobutan-1-oneC12H14O2Contains an additional methyl group; potential for different reactivity patterns.
2,2-DimethylcyclobutanoneC10H18OLacks the phenoxy group; different biological activity profile due to structural differences.

Synthesis and Applications

The synthesis of this compound typically involves cycloaddition reactions and can be optimized for yield and purity using various catalysts and solvents. Its unique structure makes it a promising candidate for drug development, particularly in creating new pharmaceuticals targeting inflammation and microbial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxycyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Phenoxycyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.